molecular formula C20H15F3N4O2 B2870642 1,7-dimethyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896809-84-0

1,7-dimethyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Katalognummer: B2870642
CAS-Nummer: 896809-84-0
Molekulargewicht: 400.361
InChI-Schlüssel: HGKQKLNNACZOCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-Dimethyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide derivative within the pyridopyrrolopyrimidine class. This heterocyclic compound features a fused tricyclic core with a carboxamide substituent at position 2 and a 3-(trifluoromethyl)phenyl group on the nitrogen. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or antimicrobial therapy .

Eigenschaften

IUPAC Name

6,12-dimethyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2/c1-11-6-7-16-25-17-14(19(29)27(16)10-11)9-15(26(17)2)18(28)24-13-5-3-4-12(8-13)20(21,22)23/h3-10H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKQKLNNACZOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1,7-dimethyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique combination of pyrido and pyrrolo structures with a trifluoromethyl group that may influence its biological interactions. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability.

Antiviral Activity

Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antiviral properties. For instance, similar compounds have shown potent activity against various viruses including HIV and hepatitis C. The IC50 values for some related compounds have been reported as low as 0.20 μM , suggesting that modifications in the structure can yield highly active antiviral agents .

Anticancer Activity

Research has demonstrated that compounds with similar frameworks can inhibit cancer cell proliferation. A study indicated that certain pyrido[1,2-a]pyrimidine derivatives exhibited cytotoxic effects against human cancer cell lines with IC50 values ranging from 5 to 20 μM . This suggests potential application in cancer therapy .

Anticonvulsant Activity

The anticonvulsant properties of related compounds have also been explored. In animal models, some derivatives demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ), with effective doses showing protective indices greater than 25 . These findings support the hypothesis that modifications in the structure can enhance anticonvulsant activity.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

  • Inhibition of Enzymatic Activity : Many pyrido derivatives have been shown to inhibit key enzymes involved in viral replication and cancer cell metabolism.
  • Modulation of Receptor Activity : Compounds containing trifluoromethyl groups often interact with neurotransmitter receptors, potentially leading to alterations in neuronal excitability and seizure thresholds.

Case Studies

  • Antiviral Efficacy : A case study involving a related compound demonstrated significant inhibition of HIV-1 reverse transcriptase with an IC50 value of 2.95 μM , indicating a promising avenue for further exploration in antiviral drug development .
  • Cytotoxicity Against Cancer Cells : In vitro studies showed that a structurally similar compound reduced cell viability in MCF-7 breast cancer cells by over 70% at concentrations above 10 μM .

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundIC50 Value (μM)Reference
AntiviralPyrido Derivative0.20
AnticancerPyrido Derivative5 - 20
AnticonvulsantPyrido Derivative>25

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ in substituents on the carboxamide nitrogen and the pyrido-pyrrolo-pyrimidine core. Key examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight logP Reference
N-(3-Fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 3-Fluorophenyl C₁₉H₁₅FN₄O₂ 350.35 2.8847
N-(3-Chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 3-Chloro-2-methylphenyl C₂₁H₁₉ClN₄O₂ 394.86 N/A
N-(3,5-Dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 3,5-Dimethylphenyl C₂₁H₂₀N₄O₂ 360.41 N/A
Target Compound 3-(Trifluoromethyl)phenyl C₂₁H₁₇F₃N₄O₂ 414.38 Predicted ~3.1* N/A

*logP estimated via analogy to fluorinated/chlorinated derivatives .

  • Steric Effects: Bulky substituents (e.g., 3,5-dimethylphenyl in ) reduce solubility but may improve selectivity.

Physicochemical Properties

  • logP and Solubility : The trifluoromethyl group in the target compound likely elevates logP compared to fluorine or chlorine analogs (e.g., logP = 2.88 for 3-fluorophenyl derivative ). This suggests higher membrane permeability but lower aqueous solubility.
  • Hydrogen Bonding: The carboxamide moiety provides hydrogen bond donor/acceptor capacity (PSA ~50 Ų), similar to analogs in and , favoring interactions with biological targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.